molecular formula C9H9BrO B011848 2-Bromomethyl-2,3-dihydrobenzofuran CAS No. 19997-53-6

2-Bromomethyl-2,3-dihydrobenzofuran

Cat. No. B011848
Key on ui cas rn: 19997-53-6
M. Wt: 213.07 g/mol
InChI Key: QYFBYHXEEODTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05798382

Procedure details

340 mg (1.0 mmol) of compound 001B, which had been prepared in Step B, was dissolved in 3 ml of ethanol, followed by cooling to 0° C. To the resultant solution was dropwise added 1.2 ml (1.2 mmol) of a 1N solution of sodium ethoxide in ethanol and then, the resultant mixture was stirred at 0° C. for 2 hours to effect a reaction. To the resultant reaction mixture was added 20 ml of chloroform to obtain a mixture. The obtained mixture was successively washed with 20 ml of a 10% aqueous citric acid solution, 20 ml of water and 20 ml of saturated saline, to thereby form a chloroform layer containing the desired compound 001C, followed by separation of the chloroform layer. The chloroform layer thus separated was dehydrated by means of a Whatman 1PS filter paper and then, concentrated in vacuo to thereby obtain a residue. The obtained residue was purified by silica gel column chromatography. That is, the residue was applied to a column of 10 g of silica gel (Art. 9385, manufactured and sold by E. Merck, Darmstadt, Germany) and eluted with a mixed solvent of hexane-ethyl acetate (30:1), to thereby obtain 140 mg of compound 001C as a transparent oily substance (yield: 66%).
Quantity
340 mg
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
reactant
Reaction Step Six
[Compound]
Name
desired compound 001C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Yield
66%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH:12](Br)[CH2:13][Br:14])(=O)C.[O-]CC.[Na+].C(Cl)(Cl)Cl>C(O)C>[Br:14][CH2:13][CH:12]1[O:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
340 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)CC(CBr)Br
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
desired compound 001C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reaction
CUSTOM
Type
CUSTOM
Details
To the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
to obtain a mixture
WASH
Type
WASH
Details
The obtained mixture was successively washed with 20 ml of a 10% aqueous citric acid solution, 20 ml of water and 20 ml of saturated saline
CUSTOM
Type
CUSTOM
Details
to thereby form a chloroform layer
CUSTOM
Type
CUSTOM
Details
followed by separation of the chloroform layer
CUSTOM
Type
CUSTOM
Details
The chloroform layer thus separated
FILTRATION
Type
FILTRATION
Details
filter paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to thereby obtain a residue
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with a mixed solvent of hexane-ethyl acetate (30:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1CC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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